MAO-A Inhibitory Potency vs. Reference Inhibitor
Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate demonstrates significant MAO-A inhibitory activity. In comparative assays using human recombinant MAO-A expressed in Sf9 cells with 5-hydroxytryptamine as substrate, the target compound exhibited an IC50 of 50 nM [1]. This potency can be benchmarked against the established MAO-A inhibitor clorgyline, which under comparable assay conditions typically exhibits sub-nanomolar to low nanomolar IC50 values (e.g., 0.1–5 nM range depending on exact conditions). The 50 nM IC50 positions the target compound as a moderately potent MAO-A ligand, suitable as a tool compound or starting point for optimization rather than a clinical candidate. For a structurally related comparator, (S)-2-Amino-2-(2,5-dimethoxyphenyl)acetic acid (the free acid analog) lacks published MAO-A inhibition data under identical recombinant human enzyme conditions, precluding direct quantitative comparison [2]. N-substituted glycinate derivatives bearing the 2,5-dimethoxyphenyl motif (e.g., Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate) have not been reported with MAO-A activity data in the primary literature .
| Evidence Dimension | MAO-A inhibition (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Clorgyline (reference MAO-A inhibitor): ~0.1–5 nM; (S)-2-Amino-2-(2,5-dimethoxyphenyl)acetic acid: no published data |
| Quantified Difference | Target compound is ~10–500× less potent than clorgyline; no direct comparison data available for phenylglycine free acid analog |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells; 5-hydroxytryptamine substrate; hydrogen peroxide production measured after 1 hour |
Why This Matters
The 50 nM IC50 establishes the compound as a validated MAO-A ligand scaffold, useful for structure-activity relationship (SAR) exploration where the α-amino ester motif can be systematically modified.
- [1] BindingDB. BDBM50075969 (CHEMBL3415617). Human recombinant MAO-A inhibition IC50: 50 nM. View Source
- [2] Chembase. (S)-2-Amino-2-(2,5-dimethoxyphenyl)acetic acid. CAS 106247-35-2. View Source
